N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex tricyclic heterocyclic compound characterized by a fused triazatricyclo core. Its structure includes a butyl group at the N-position, a 2-methoxyethyl substituent at the 7-position, and a methyl group at the 11-position.
Properties
Molecular Formula |
C20H25N5O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-4-5-8-22-19(26)14-12-15-18(24(16(14)21)10-11-28-3)23-17-13(2)7-6-9-25(17)20(15)27/h6-7,9,12,21H,4-5,8,10-11H2,1-3H3,(H,22,26) |
InChI Key |
HUUMLZDLAQININ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and carbonyl groups, leading to the formation of amines and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives .
Scientific Research Applications
N-butyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-butyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-butyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique tricyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C17H22N4O2
- Molecular Weight : Approximately 369.4 g/mol
- Structural Features : The compound features an imino group and various alkyl substituents that enhance its chemical reactivity.
Pharmacological Potential
Research indicates that this compound exhibits significant biological activity in several areas:
- Anticancer Activity : Studies suggest that compounds with similar structural characteristics can influence cellular processes related to cancer proliferation and apoptosis. The unique tricyclic framework may interact with cellular targets involved in these pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted in preliminary studies, indicating potential therapeutic applications in treating inflammatory diseases.
- Receptor Interaction : The compound may act as an antagonist at specific receptor sites, similar to other derivatives that exhibit high affinity for receptors such as the human A2A receptor (Ki values ranging from 7.5 to 53 nM) .
The mechanism of action involves the compound's interaction with various biological targets such as enzymes and receptors. Its functional groups allow it to form non-covalent interactions that modulate target activities. This modulation can lead to significant physiological effects depending on the biological context.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(furan-2-carbonylimino)-11-methyl | Contains furan moiety | Different substituents |
| Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino) | Cyclohexyl group present | Variance in biological activity |
| Ethyl 6-(3-methoxybenzoyl)imino | Methoxybenzoyl group | Potentially different pharmacological properties |
These comparisons highlight how structural modifications can influence the biological activity of similar compounds.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the tricyclic structure.
- Introduction of the imino and methoxyethyl groups through selective reactions.
- Purification and characterization using techniques such as NMR and mass spectrometry.
In Vitro Studies
In vitro studies have demonstrated the compound's potential as an antagonist ligand for specific receptors, indicating a promising pharmacological profile . Further exploration into its effects on cancer cell lines has shown a reduction in proliferation rates when treated with varying concentrations of the compound.
Future Directions
Continued research is essential to fully elucidate the pharmacological properties and mechanisms of action of this compound. Future studies should focus on:
- In Vivo Testing : Evaluating the efficacy and safety profiles in animal models.
- Mechanistic Studies : Detailed investigations into its interaction with molecular targets.
- Formulation Development : Exploring potential delivery methods for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
